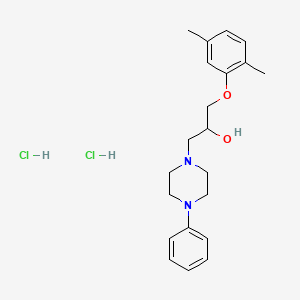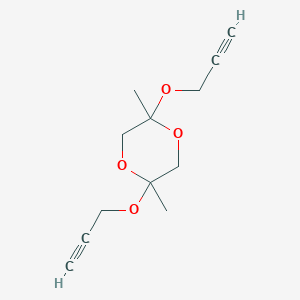
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as L-745,870, is a selective dopamine D4 receptor antagonist. This compound has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological processes.
作用机制
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride acts as a selective antagonist of dopamine D4 receptors. Dopamine D4 receptors are G protein-coupled receptors that are primarily located in the prefrontal cortex, striatum, and limbic system. By blocking dopamine D4 receptors, 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride inhibits the downstream signaling pathways that are activated by dopamine D4 receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride are primarily related to its effects on dopamine D4 receptors. By blocking dopamine D4 receptors, this compound can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, this compound can affect the activity of various intracellular signaling pathways that are involved in the regulation of neuronal function and plasticity.
实验室实验的优点和局限性
One of the main advantages of using 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its high selectivity for dopamine D4 receptors. This allows researchers to selectively block dopamine D4 receptors without affecting other dopamine receptor subtypes. However, one of the limitations of using this compound is its relatively low potency, which requires high concentrations to achieve a significant effect.
未来方向
There are several future directions for research on 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. One direction is to investigate the role of dopamine D4 receptors in other physiological and pathological processes, such as depression, anxiety, and Parkinson's disease. Another direction is to develop more potent and selective dopamine D4 receptor antagonists that can be used in clinical settings. Finally, future research could explore the use of 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in combination with other drugs to achieve synergistic effects on dopamine D4 receptor signaling.
合成方法
The synthesis of 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride involves the reaction between 2,5-dimethylphenol and 1-(4-phenyl-1-piperazinyl)-2-propanone in the presence of sodium borohydride and hydrochloric acid. The reaction yields a white crystalline solid, which is then purified by recrystallization from ethanol to obtain the dihydrochloride salt.
科学研究应用
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively used in scientific research to study the role of dopamine D4 receptors in various physiological and pathological processes. For example, this compound has been used to investigate the role of dopamine D4 receptors in addiction, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In addition, this compound has been used to study the effects of dopamine D4 receptor antagonists on cognitive function and memory.
属性
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-17-8-9-18(2)21(14-17)25-16-20(24)15-22-10-12-23(13-11-22)19-6-4-3-5-7-19;;/h3-9,14,20,24H,10-13,15-16H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCSBMPIUHDHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-methylphenyl)-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B5214479.png)
![4-(4-methylphenoxy)-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B5214494.png)
![1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)
![2-(2-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5214502.png)

![N-{4-[(4-nitrophenyl)thio]phenyl}-2-phenylacetamide](/img/structure/B5214506.png)

![3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5214518.png)
![3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5214527.png)
![4-chloro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5214532.png)
![2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5214535.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5214543.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5214550.png)
![N-(sec-butyl)-4-({(4-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5214558.png)